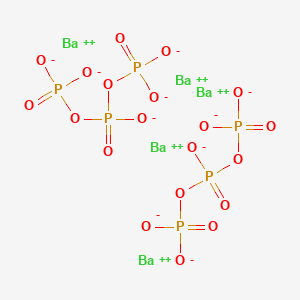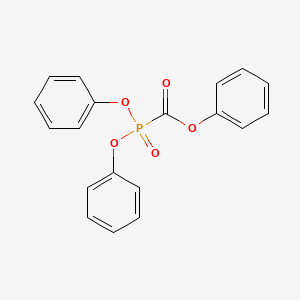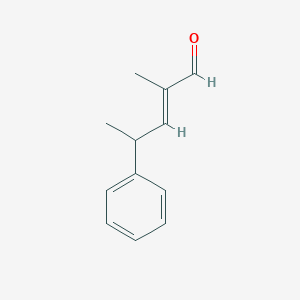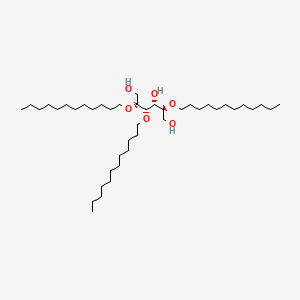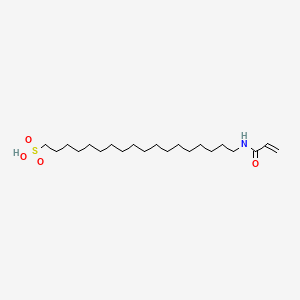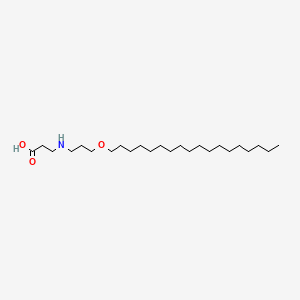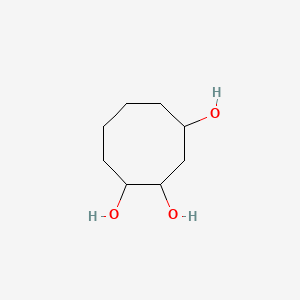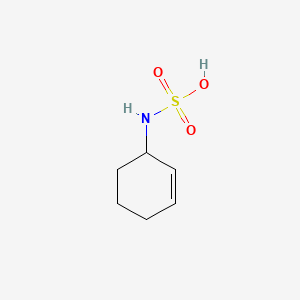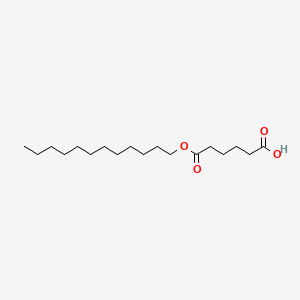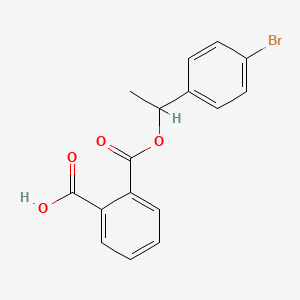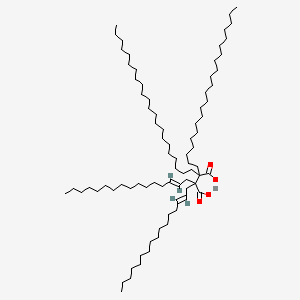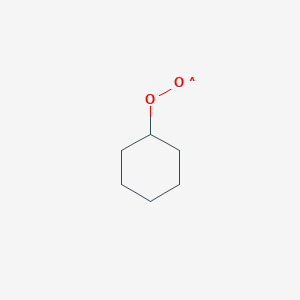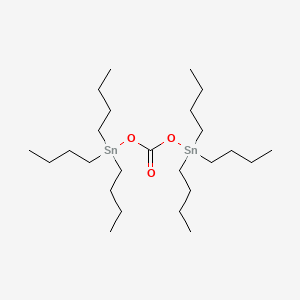
Stannane, (carbonyldioxy)bis(tributyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (carbonyldioxy)bis(tributyl- is an organotin compound that has garnered significant interest due to its unique chemical properties and applications. Organotin compounds, in general, are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its potential use in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of stannane, (carbonyldioxy)bis(tributyl- typically involves the reaction of tributyltin hydride with carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2 Bu}_3\text{SnH} + \text{CO}_2 \rightarrow (\text{Bu}_3\text{Sn})_2\text{CO}_2 ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where tributyltin hydride is reacted with carbon dioxide under optimized conditions. The reaction is typically carried out at elevated temperatures and pressures to maximize yield and efficiency.
Types of Reactions:
Oxidation: Stannane, (carbonyldioxy)bis(tributyl- can undergo oxidation reactions, leading to the formation of various oxidized tin species.
Reduction: The compound can also participate in reduction reactions, often involving the reduction of other chemical species.
Substitution: Substitution reactions involving stannane, (carbonyldioxy)bis(tributyl- typically involve the replacement of one of the organic groups bonded to the tin atom.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various organic halides and other electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while reduction reactions can produce reduced tin species.
Applications De Recherche Scientifique
Stannane, (carbonyldioxy)bis(tributyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in radical reactions and hydrostannation processes.
Medicine: Research is ongoing into the use of organotin compounds, including stannane, (carbonyldioxy)bis(tributyl-, in the development of new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which stannane, (carbonyldioxy)bis(tributyl- exerts its effects involves the formation of reactive tin species that can participate in various chemical reactions. The tin atom in the compound can form bonds with other atoms and molecules, facilitating a range of chemical transformations. The specific molecular targets and pathways involved depend on the particular reaction and application.
Comparaison Avec Des Composés Similaires
Tributyltin Hydride: A commonly used organotin compound with similar reactivity.
Tributyltin Oxide: Another organotin compound with applications in industrial and chemical processes.
Triphenyltin Hydride: A related compound with similar chemical properties and uses.
Uniqueness: Stannane, (carbonyldioxy)bis(tributyl- is unique in its ability to form stable complexes with carbon dioxide, making it particularly useful in reactions involving carbon dioxide fixation and utilization. Its reactivity and versatility in various chemical reactions also set it apart from other organotin compounds.
Propriétés
Numéro CAS |
5035-69-8 |
|---|---|
Formule moléculaire |
C25H54O3Sn2 |
Poids moléculaire |
640.1 g/mol |
Nom IUPAC |
bis(tributylstannyl) carbonate |
InChI |
InChI=1S/6C4H9.CH2O3.2Sn/c6*1-3-4-2;2-1(3)4;;/h6*1,3-4H2,2H3;(H2,2,3,4);;/q;;;;;;;2*+1/p-2 |
Clé InChI |
LFSLGRBFLONQRS-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)O[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


